1-amino-1-ethylurea
Description
1-Amino-1-ethylurea (hypothetical structure: C₃H₉N₃O) is a substituted urea derivative characterized by an ethyl group and an amino group attached to the urea backbone. Ureas, in general, are pivotal in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capacity and stability .
Properties
Molecular Formula |
C3H9N3O |
|---|---|
Molecular Weight |
103.12 g/mol |
IUPAC Name |
1-amino-1-ethylurea |
InChI |
InChI=1S/C3H9N3O/c1-2-6(5)3(4)7/h2,5H2,1H3,(H2,4,7) |
InChI Key |
WFGVMJYASPLBLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-1-ethylurea typically involves the preparation of acetone semicarbazone, followed by N2-alkylation in the presence of sodium hydride, and subsequent hydrolysis under mild conditions . This method is efficient and yields high-purity this compound.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-amino-1-ethylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions, forming various substituted semicarbazides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include oxides, hydrazine derivatives, and substituted semicarbazides, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
1-amino-1-ethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various nitrogen-containing compounds, including pyrazoles and triazoles.
Medicine: Its derivatives are explored for potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-amino-1-ethylurea involves its interaction with molecular targets through its electron-rich sites. These interactions often lead to the formation of coordination complexes with metal ions, which can inhibit enzymatic activities or disrupt cellular processes. The exact pathways and molecular targets vary depending on the specific application and the chemical environment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-amino-1-ethylurea with structurally related compounds based on substituents, molecular properties, and hazards:
Key Differences
- Functional Groups: this compound contains a primary amino group, enhancing its nucleophilicity compared to 1-ethyl-1-(2-methylphenyl)urea, which has aromatic substituents . Thioureas (e.g., ANTU) exhibit higher toxicity due to the sulfur atom’s ability to disrupt metabolic pathways, unlike oxygen in ureas .
- Synthetic Routes: Substituted ureas like 1-ethyl-1-(2-methylphenyl)urea are synthesized via refluxing amines with azides or pyrazolooxazinones in toluene or chloroform, followed by crystallization . Thioureas such as ANTU are typically prepared by reacting naphthylamines with thiophosgene .
- Hazard Profiles: Aromatic ureas (e.g., 1-ethyl-1-(2-methylphenyl)urea) pose moderate risks (skin/eye irritation), whereas thioureas like ANTU are acutely toxic (LD₅₀ < 5 mg/kg in rodents) .
Industrial and Pharmaceutical Relevance
- 1-Ethyl-1-(2-methylphenyl)urea : Used in polymer stabilization and agrochemical formulations. Its hazards necessitate PPE during handling .
- ANTU: Historical use as a rodenticide, now restricted due to non-target toxicity .
- Ethoxymethylurea : Explored in drug delivery systems for its lipophilic ethoxymethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
